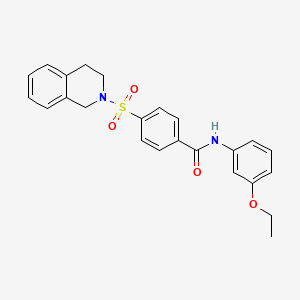
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core linked to a 3-ethoxyphenyl group and a sulfonylated isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: The isoquinoline ring can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃).
Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Benzamide Formation: The final step involves coupling the sulfonylated isoquinoline with 3-ethoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The benzamide and isoquinoline rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Conversion to the corresponding sulfide derivative.
Substitution: Halogenated derivatives of the benzamide or isoquinoline rings.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide has potential as a biochemical probe. It can be used to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of specialty chemicals and advanced materials. Its unique properties might be leveraged in the production of polymers, coatings, or as a catalyst in chemical reactions.
作用机制
The mechanism by which 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The sulfonyl group may facilitate binding to active sites, while the benzamide and isoquinoline moieties could enhance specificity and affinity.
相似化合物的比较
Similar Compounds
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide: Lacks the ethoxyphenyl group, potentially altering its biological activity.
N-(3-ethoxyphenyl)benzamide: Lacks the isoquinoline sulfonyl group, which may reduce its binding affinity to certain targets.
Uniqueness
The presence of both the sulfonylated isoquinoline and the ethoxyphenyl groups in 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide makes it unique. This dual functionality can enhance its interaction with a broader range of biological targets, potentially increasing its efficacy and versatility in research and therapeutic applications.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-22-9-5-8-21(16-22)25-24(27)19-10-12-23(13-11-19)31(28,29)26-15-14-18-6-3-4-7-20(18)17-26/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIYFIMHIUOMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

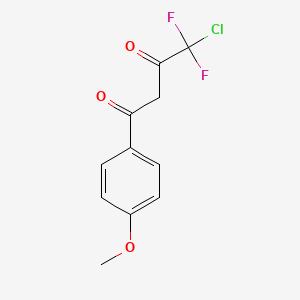
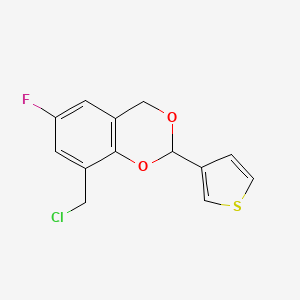
![N-(4-chlorobenzyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2401794.png)
![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)
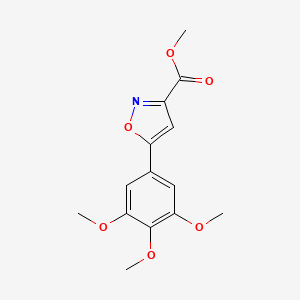

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2401801.png)
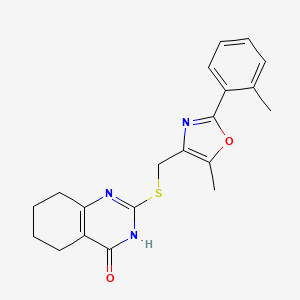
![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/new.no-structure.jpg)

